1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 1553691-66-9) is a benzimidazolone derivative with a molecular weight of 190.20 g/mol. Its structure features a cyclopropyl substituent at the N1 position and a hydroxyl group at the C6 position of the benzimidazole core.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B12076943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC(=C3)O)NC2=O
InChIInChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14)
InChIKeyZZSGTNCVCTURAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one: A Heterocyclic Building Block with Distinct Pharmacophore Features [1]


1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 1553691-66-9) is a benzimidazolone derivative with a molecular weight of 190.20 g/mol. Its structure features a cyclopropyl substituent at the N1 position and a hydroxyl group at the C6 position of the benzimidazole core. This combination of functional groups provides a unique pharmacophore with a topological polar surface area (TPSA) of 52.6 Ų and a computed XLogP3-AA of 0.9, indicating balanced lipophilicity and hydrogen-bonding capacity [1].

Procurement Advisory: Why Generic Benzimidazolone Analogs Cannot Replace 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one


The specific substitution pattern on the benzimidazolone scaffold dictates its physicochemical and biological properties. The combination of an N1-cyclopropyl group and a C6-hydroxyl group is not found in common unsubstituted or mono-substituted analogs. The cyclopropyl group introduces unique steric and electronic effects , while the C6-hydroxyl group provides a hydrogen bond donor/acceptor site that can alter solubility, target binding, and metabolic profile compared to compounds lacking this functionality . Interchanging with a simpler N-H or N-alkyl analog would forfeit these specific property advantages, potentially leading to altered activity or selectivity.

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one: Quantifiable Differentiation from Analogs


Physicochemical Property Profile vs. Non-Hydroxylated Analog

The presence of the C6-hydroxyl group significantly alters the physicochemical profile compared to the non-hydroxylated analog, 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one. The target compound has a higher topological polar surface area and a lower lipophilicity, which directly impacts solubility and permeability predictions [1], [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen Bond Donor Count as a Selectivity Determinant

The 6-hydroxy substituent introduces an additional hydrogen bond donor (HBD) compared to the non-hydroxylated analog. This structural feature is critical for forming specific interactions with biological targets [1], [2].

Structure-Activity Relationship Target Engagement Molecular Recognition

Impact of N1-Cyclopropyl Group on Scaffold Rigidity

The N1-cyclopropyl group introduces a constrained, rigid element to the scaffold. Compared to an N1-methyl analog, the cyclopropyl group restricts bond rotation and presents a different steric bulk, which can influence target binding conformation and metabolic stability. While direct comparative data for this specific compound is limited, it is a well-established class-level principle that cyclopropyl substitution improves metabolic stability over simple alkyl chains [1].

Conformational Analysis Drug Design Physicochemical Properties

Targeted Application Scenarios for 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one


Medicinal Chemistry: Lead Optimization for Improved Solubility

Based on its computed TPSA of 52.6 Ų and XLogP3-AA of 0.9, this compound is a superior starting point over non-hydroxylated analogs for designing drug candidates with improved aqueous solubility and lower lipophilicity [1]. Its balanced profile aligns with oral bioavailability guidelines.

Structure-Activity Relationship (SAR) Studies for Kinase or HDAC Inhibitors

The unique combination of a cyclopropyl group for metabolic stability and a 6-hydroxy group for hydrogen bonding makes this scaffold ideal for probing target interactions where a dual interaction motif is required. It is particularly relevant for targets like HDACs or kinases, where such substituent patterns have shown activity in related benzimidazole series [1], .

Synthetic Intermediates for Complex Molecule Construction

The 6-hydroxy group serves as a versatile handle for further functionalization (e.g., etherification, esterification). The cyclopropyl group provides a rigid, metabolically stable anchor. This makes the compound a valuable synthetic intermediate for building focused libraries of benzimidazolone-based probes or drug candidates .

Analytical Reference Standard for Metabolite Identification

As a hydroxylated benzimidazolone with a cyclopropyl group, this compound may serve as a reference standard for identifying or quantifying metabolites of drug candidates containing similar structural features. Its distinct physicochemical properties (e.g., UV absorbance, mass spectrum) aid in unequivocal identification [1].

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